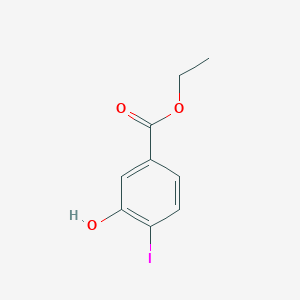

Ethyl 3-hydroxy-4-iodobenzoate

Descripción

Contextualization within Organic Synthesis and Medicinal Chemistry

Halogenated organic compounds, once viewed primarily as hydrophobic moieties, are now recognized for their multifaceted roles in the fields of organic synthesis and medicinal chemistry. acs.org The introduction of halogen atoms into organic scaffolds can profoundly influence a molecule's physical, chemical, and biological properties. researchgate.netmdpi.com In organic synthesis, halogen atoms serve as versatile functional handles, enabling a wide array of chemical transformations such as cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. aromsyn.comorgsyn.org

In the realm of medicinal chemistry, halogenation is a widely employed strategy to enhance the therapeutic potential of drug candidates. researchgate.netmdpi.com The strategic placement of halogens can improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.comacs.org The ability of heavier halogens like bromine and iodine to participate in "halogen bonding," a type of non-covalent interaction, has emerged as a crucial factor in rational drug design, allowing for the fine-tuning of ligand-protein interactions. acs.org

Overview of the Chemical Class: Benzoate (B1203000) Esters and Aromatic Halides

Benzoate esters are a class of organic compounds derived from the esterification of benzoic acid and its derivatives. They are common structural motifs in a vast number of natural products and synthetic compounds, including pharmaceuticals and agrochemicals. The ester functional group itself can influence a molecule's lipophilicity and bioavailability.

Aromatic halides, or aryl halides, are compounds in which a halogen atom is directly attached to an aromatic ring. Their chemical reactivity is central to many synthetic transformations. acs.org The carbon-halogen bond can be activated to form new carbon-carbon or carbon-heteroatom bonds, making aromatic halides invaluable building blocks in the synthesis of complex organic molecules. sigmaaldrich.com The combination of a benzoate ester and an aromatic halide in a single molecule, as seen in halogenated benzoate esters, creates a scaffold with significant potential for chemical manipulation and biological activity.

Rationale for Research Focus on Ethyl 3-Hydroxy-4-iodobenzoate

This compound (CAS No. 203187-56-8) has garnered specific research interest due to its unique combination of functional groups. lookchem.comlookchem.com The presence of an ethyl ester, a hydroxyl group, and an iodine atom on the benzene (B151609) ring makes it a valuable intermediate in organic synthesis. aromsyn.comchembk.com The hydroxyl and iodo substituents on the aromatic ring provide multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. chembk.com

The iodine atom, in particular, is a key feature. Its ability to participate in various coupling reactions makes this compound a useful precursor for constructing more complex molecules, including potential pharmaceutical agents. aromsyn.com The interplay of the electron-donating hydroxyl group and the electron-withdrawing iodo and ester groups influences the reactivity of the aromatic ring, offering opportunities for selective chemical transformations. It is an important intermediate in the synthesis of drugs, dyes, and perfumes. chembk.com

Chemical and Physical Properties

This compound is a white crystalline solid. chembk.com It is soluble in organic solvents like chloroform (B151607) and slightly soluble in water. chembk.com Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H9IO3 chembk.com |

| Molecular Weight | 292.07 g/mol chembk.comchemspider.com |

| Melting Point | 119-120 °C lookchem.com |

| Boiling Point | 313.606 °C at 760 mmHg lookchem.com |

| Density | 1.777 g/cm³ lookchem.com |

| Flash Point | 143.464 °C lookchem.com |

| Refractive Index | 1.616 lookchem.com |

| pKa | 7.75 ± 0.10 (Predicted) lookchem.com |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several synthetic routes. One common method involves the esterification of 3-Hydroxy-4-iodobenzoic acid with ethanol (B145695). chemicalbook.com Another reported synthesis starts from 3,4-diiodophenol, which is first reacted with acetic anhydride (B1165640) under alkaline conditions, followed by reaction with ethanol under acid catalysis. chembk.com

The reactivity of this compound is largely dictated by its functional groups. The iodine atom makes the compound amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful tools for forming new carbon-carbon bonds. aromsyn.com The hydroxyl group can undergo etherification or esterification reactions, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

Applications in Chemical Research

This compound serves as a key intermediate in the synthesis of a variety of more complex organic molecules. aromsyn.comlookchem.com Its utility stems from the versatile reactivity of its functional groups, which allows for its incorporation into larger molecular frameworks. It is particularly valuable in the construction of substituted biaryl and heterocyclic systems, which are common scaffolds in medicinal chemistry. aromsyn.comlookchem.com The compound is used in the synthesis of pharmaceuticals, dyes, and fragrances. chembk.com

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-hydroxy-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPARRIZBQXPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454795 | |

| Record name | Ethyl 3-hydroxy-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203187-56-8 | |

| Record name | Ethyl 3-hydroxy-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Ethyl 3 Hydroxy 4 Iodobenzoate

Direct Synthesis Approaches to Ethyl 3-Hydroxy-4-iodobenzoate

Direct synthesis approaches aim to construct the target molecule by introducing the required functional groups onto a common aromatic scaffold in as few steps as possible. These methods often rely on the inherent reactivity and directing effects of the substituents already present on the aromatic ring.

Esterification Reactions for Ethyl Benzoate (B1203000) Derivatives

The formation of the ethyl ester group is a fundamental transformation in the synthesis of this compound. The most common method for this conversion is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (in this case, ethanol). A tetrahedral intermediate is formed, and after a series of proton transfers and the elimination of a water molecule, the final ester product is generated. To drive the reversible reaction to completion, an excess of the alcohol is often used, or the water by-product is removed during the reaction.

A typical laboratory procedure for a related compound, ethyl 4-iodobenzoate (B1621894), involves heating 4-iodobenzoic acid in absolute ethanol (B145695) with a catalytic amount of thionyl chloride, which first forms the more reactive acyl chloride in situ before reacting with ethanol. prepchem.com

Table 1: General Conditions for Fischer-Speier Esterification

| Parameter | Description |

| Substrates | Carboxylic Acid, Alcohol (Ethanol) |

| Catalyst | Strong Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids |

| Solvent | Often an excess of the reactant alcohol, or a non-polar solvent like toluene |

| Temperature | Typically reflux conditions (60–120 °C) |

| Workup | Neutralization of the acid catalyst, extraction, and purification |

Regioselective Iodination Strategies

Regioselective iodination involves the direct introduction of an iodine atom onto a specific position of the aromatic ring. The synthesis of this compound via this route would likely start from ethyl 3-hydroxybenzoate. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry.

The hydroxyl (-OH) group at position 3 is a strongly activating, ortho, para-directing group. The ethyl ester (-COOEt) group is a deactivating, meta-directing group. Therefore, in ethyl 3-hydroxybenzoate, the positions ortho (positions 2 and 4) and para (position 6) to the hydroxyl group are activated towards electrophilic aromatic substitution. The target iodine atom is at position 4, which is ortho to the hydroxyl group.

Several iodinating reagents can be employed for this purpose:

Iodine and an Oxidizing Agent : A combination of molecular iodine (I₂) with an oxidizing agent like iodic acid (HIO₃) or hydrogen peroxide (H₂O₂) can generate the electrophilic iodine species required for the substitution. This method is effective for activated aromatic systems like phenols. jocpr.com

N-Iodosuccinimide (NIS) : NIS is a mild and efficient source of electrophilic iodine. It is often used with a catalytic amount of an acid, such as trifluoroacetic acid (TFA), for the iodination of electron-rich aromatic compounds. nih.gov

Iodine Monochloride (ICl) : ICl is a potent electrophilic iodinating agent that can be used for less reactive substrates, though it may lead to a lack of selectivity in highly activated systems.

The challenge in this approach is to control the reaction to achieve mono-iodination at the desired C4 position, as poly-iodination can occur due to the strong activation by the hydroxyl group.

Hydroxylation Methods for Aromatic Systems

Introducing a hydroxyl group directly onto an aromatic ring, particularly at a specific position, represents a significant synthetic challenge. A hypothetical direct route to this compound could involve the hydroxylation of ethyl 4-iodobenzoate. However, the aromatic ring in this precursor is deactivated by the electron-withdrawing ester and iodo groups, making direct electrophilic hydroxylation difficult.

Modern synthetic methods for aromatic C-H hydroxylation often require advanced catalytic systems:

Transition-Metal Catalysis : Catalysts based on palladium (Pd), rhodium (Rh), or iron (Fe) can facilitate the direct hydroxylation of C-H bonds. researchgate.netrsc.org These reactions often require a directing group to position the catalyst near the target C-H bond, and the conditions can be harsh.

Photocatalysis : Visible-light-mediated photocatalysis has emerged as a mild method for C-H functionalization, including hydroxylation. researchgate.net

Iodination-Hydroxylation Sequence : A practical, albeit two-step, approach involves the initial iodination of an activated precursor followed by a copper-catalyzed nucleophilic substitution of the iodide with a hydroxide (B78521) source. For instance, vanillin (B372448) can be iodinated and subsequently heated with a strong base and a copper catalyst to replace the iodine with a hydroxyl group. mdma.ch This strategy could theoretically be applied by first synthesizing ethyl 3,4-diiodobenzoate and then selectively replacing one iodo group.

Given the difficulty of direct C-H hydroxylation on an unactivated or deactivated ring, this approach is less common than pathways that build the molecule from an already hydroxylated precursor.

Multistep Synthetic Pathways Utilizing Precursors

Multistep syntheses offer greater control over the final product's structure by assembling the molecule from precursors that already contain some of the required functional groups.

Synthesis from 3-Hydroxy-4-iodobenzoic Acid

The most direct and widely cited method for preparing this compound is the esterification of its corresponding carboxylic acid, 3-hydroxy-4-iodobenzoic acid. chemicalbook.com This precursor already contains the crucial hydroxyl and iodo groups in the correct orientation.

The reaction is a standard Fischer-Speier esterification, as described in section 2.1.1. The carboxylic acid is reacted with an excess of ethanol in the presence of an acid catalyst. The reaction is typically heated under reflux to achieve a reasonable reaction rate and yield.

Table 2: Synthesis via Esterification of 3-Hydroxy-4-iodobenzoic Acid

| Reagent/Condition | Purpose | Example |

| Starting Material | Provides the core aromatic structure with correct substituents | 3-Hydroxy-4-iodobenzoic acid |

| Reagent | Forms the ethyl ester | Ethanol (often used as solvent) |

| Catalyst | Accelerates the esterification reaction | Concentrated Sulfuric Acid (H₂SO₄) |

| Condition | Provides energy to overcome activation barrier | Reflux |

| Workup | Isolation and purification of the final product | Removal of excess ethanol, neutralization, extraction, and crystallization or chromatography |

This pathway is highly efficient as it avoids the challenges of regioselectivity associated with introducing the iodo or hydroxyl groups onto a pre-existing ester.

Convergent and Divergent Synthetic Strategies

While the linear synthesis from 3-hydroxy-4-iodobenzoic acid is common, more complex synthetic planning can be described using the concepts of convergent and divergent synthesis.

Convergent Synthesis : A convergent approach involves the independent synthesis of different fragments of a molecule, which are then combined in the final stages. For a molecule like this compound, this is less common due to its relatively simple structure. However, one could imagine a strategy where a fragment containing the ethyl ester is coupled with another aromatic fragment containing the iodo and hydroxyl groups, for example, through a cross-coupling reaction. This approach becomes more advantageous for much larger, more complex target molecules. prepchem.com

Divergent Synthesis : A divergent strategy begins with a common precursor that is then elaborated into a library of structurally related compounds. Current time information in Chatham County, US.chembk.com For example, one could start with 3-hydroxybenzoic acid. One branch of the synthesis would involve esterification to produce ethyl 3-hydroxybenzoate, which is then iodinated to yield the final product. Another branch could involve different reactions at the hydroxyl or carboxylic acid groups to produce a range of other derivatives. This strategy is highly valuable in medicinal chemistry for creating and testing multiple analogues of a lead compound.

Catalytic Systems in the Synthesis of Iodobenzoate Esters

The introduction of an iodine atom onto an aromatic ring or the subsequent modification of the C-I bond is often accomplished using transition metal catalysis. These catalysts offer high efficiency and selectivity under relatively mild conditions.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the functionalization of aryl halides, including aryl iodides. The exceptional reactivity of the C-I bond towards palladium catalysts makes iodobenzoate esters valuable intermediates for carbon-carbon and carbon-heteroatom bond formation. The general catalytic cycle begins with the oxidative addition of a Palladium(0) species into the aryl-iodine bond, forming an arylpalladium(II) iodide complex. This intermediate can then undergo various reactions, such as cross-coupling, carbonylation, or direct C-H activation, before reductive elimination regenerates the Pd(0) catalyst. beilstein-journals.org

Palladium-catalyzed reactions are widely employed to transform aryl iodides into more complex molecules. For instance, palladium catalysts enable the formylation of aryl iodides using formic acid as a carbon monoxide source, providing a practical route to aromatic aldehydes. organic-chemistry.org Other significant transformations include the synthesis of S-aryl thioesters via thiocarbonylation of aryl iodides and the introduction of phosphonate (B1237965) units. rsc.orgresearchgate.net These reactions demonstrate the versatility of palladium catalysis in creating diverse molecular architectures from iodinated precursors.

Table 1: Examples of Palladium-Catalyzed Reactions on Aryl Iodides

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Formylation | Pd(OAc)₂, PPh₃, I₂ | Aryl iodide, HCOOH | Aromatic aldehyde | organic-chemistry.org |

| Thiocarbonylation | Pd(dba)₂, dppb | Aryl iodide, Aryl sulfonyl hydrazide, CO | S-aryl thioester | rsc.org |

| Intramolecular Addition | Pd(PPh₃)₄ | Aryl iodide with a carbonyl group | Bi- or tricyclic compound | beilstein-journals.org |

| Difluoromethylphosphonylation | Pd catalyst, CuCF₂PO(OEt)₂ | Aryl iodide | Aryl difluoromethylated phosphonate | researchgate.net |

While palladium is dominant, other transition metals also play a crucial role in the synthesis and functionalization of aryl iodides. Copper, rhodium, and ruthenium complexes offer alternative and sometimes complementary reactivity.

Copper-catalyzed reactions, particularly Ullmann-type couplings, are well-established methods for forming C-N, C-O, and C-S bonds. For example, the reaction of 2-iodobenzoate (B1229623) esters with 2-aminopyridine (B139424) derivatives can be catalyzed by Copper(I) iodide (CuI) to produce complex heterocyclic structures in a one-pot procedure. nih.gov

Rhodium and Iridium catalysts are notable for their ability to mediate C-H activation and amination reactions. acs.orgacs.org These processes allow for the direct functionalization of C-H bonds in the presence of an aryl iodide, offering a step-economical route to complex molecules without pre-functionalization. acs.org Ruthenium catalysts have also been explored, for instance, in the synthesis of β-oxo esters in aqueous media, showcasing their potential in greener synthetic transformations. uniovi.es

Table 2: Applications of Other Transition Metals in Aryl Iodide Chemistry | Metal | Reaction Type | Reactants | Significance | Reference | | --- | --- | --- | --- | | Copper | Ullmann-Goldberg Coupling-Cyclization | 2-iodobenzoate ester, 2-aminopyridine | Synthesis of complex N-heterocycles | nih.gov | | Rhodium | C-H Annulation | Benzoic acid, alkyne | Atom- and step-economical synthesis of isocoumarins | acs.org | | Iridium | C-H Amidation | Arene, Acyl azide (B81097) | Direct C-N bond formation under mild conditions | acs.org | | Ruthenium | Synthesis of β-oxo esters | Aryl iodide, ester | Catalysis in aqueous medium | uniovi.es |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. um-palembang.ac.id The synthesis of this compound and related compounds can be significantly improved by applying these principles, focusing on atom economy, reaction efficiency, and the use of environmentally benign solvents.

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. um-palembang.ac.id Reactions with high atom economy, such as catalytic additions and rearrangements, are preferred over stoichiometric reactions that generate significant waste.

The synthesis of this compound can be approached via several routes, including the direct iodination of ethyl 3-hydroxybenzoate or the esterification of 3-hydroxy-4-iodobenzoic acid. chemicalbook.com The latter, a Fischer-Speier esterification, is a condensation reaction that produces water as the only byproduct, resulting in a relatively high atom economy.

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and are a major source of waste. nih.gov Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or biomass-derived solvents like glycerol (B35011) or ethyl levulinate. unina.itnih.gov

In the context of iodobenzoate ester synthesis, performing reactions in water or greener organic solvents can significantly reduce the environmental footprint. uniovi.esunina.itmdpi.com For example, palladium-catalyzed reactions have been successfully carried out in glycerol, which is a biodegradable, non-toxic, and recyclable solvent. unina.it

Waste minimization also involves the use of recoverable and reusable catalysts. The use of solid acid catalysts, such as supported zirconium or titanium oxides, for the esterification of benzoic acids represents a significant improvement over traditional mineral acids like sulfuric acid. mdpi.com These solid catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, which eliminates the need for neutralization and reduces the generation of aqueous waste. mdpi.com

Table 3: Green Chemistry Approaches in Benzoate Ester Synthesis | Green Principle | Strategy | Example | Advantage | Reference | | --- | --- | --- | --- | | Atom Economy | Catalytic Annulation | Rhodium-catalyzed synthesis of isocoumarins from benzoic acids and alkynes. | High efficiency, step-economical. | acs.org | | Atom Economy | Tandem Reactions | One-pot Suzuki-Miyaura and Knoevenagel-Doebner reactions. | Reduced purification steps, less waste. | unina.it | | Solvent Selection | Use of Bio-Solvents | Palladium-catalyzed reactions in glycerol. | Biodegradable, non-toxic, recyclable. | unina.it | | Waste Minimization | Recyclable Catalysts | Esterification of benzoic acids using a solid Zr/Ti acid catalyst. | Catalyst can be recovered and reused, minimizing acid waste. | mdpi.com |

Advanced Spectroscopic Characterization and Structural Analysis of Ethyl 3 Hydroxy 4 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Through various NMR experiments, it is possible to determine the connectivity of atoms and the spatial arrangement of the molecule. For Ethyl 3-hydroxy-4-iodobenzoate, NMR studies are crucial for confirming its structure and assigning the specific resonances of its hydrogen and carbon atoms.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constants

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, while the coupling constant (J) reveals information about adjacent protons. organicchemistrydata.orgresearchgate.net In the case of this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), would display distinct signals for the aromatic protons and the ethyl group protons. rsc.orguva.nl

The aromatic region would show signals for the three protons on the benzene (B151609) ring. The proton at position 2, being adjacent to the electron-withdrawing ester group, would likely appear at the most downfield shift. The proton at position 6 would be influenced by both the hydroxyl and iodo groups, while the proton at position 5 would be situated between the hydroxyl and iodo substituents. The hydroxyl proton itself would appear as a broad singlet, and its chemical shift can be concentration-dependent. The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH₂) protons, due to coupling with the three methyl (-CH₃) protons, and a triplet for the methyl protons, resulting from coupling with the two methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.5 - 7.8 | d | ~2 |

| H-5 | 7.0 - 7.3 | dd | ~8, ~2 |

| H-6 | 7.8 - 8.1 | d | ~8 |

| -OH | 5.0 - 6.0 | br s | - |

| -OCH₂CH₃ | 4.2 - 4.4 | q | ~7 |

| -OCH₂CH₃ | 1.2 - 1.4 | t | ~7 |

Note: Predicted values are based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. chemicalbook.comchemicalbook.com The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. libretexts.org

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-160 ppm. The carbon bearing the iodine atom (C-4) will have its chemical shift significantly influenced by the heavy atom effect of iodine. The carbons attached to the hydroxyl group (C-3) and the ester group (C-1) will also have characteristic chemical shifts. The carbons of the ethyl group will appear at the most upfield positions in the spectrum. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-1 | 130 - 135 |

| C-2 | 120 - 125 |

| C-3 | 155 - 160 |

| C-4 | 90 - 95 |

| C-5 | 115 - 120 |

| C-6 | 135 - 140 |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 14 - 15 |

Note: Predicted values are based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of ¹H and ¹³C NMR spectra and in elucidating the detailed structure of molecules. princeton.eduslideshare.netscribd.comyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would confirm the coupling between the aromatic protons on the benzene ring and the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton at H-2 would show a correlation to the carbon at C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, even if they are not directly coupled through bonds. This provides valuable information about the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. uva.nl This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₉H₉IO₃.

Electrospray Ionization (ESI-MS) Fragmentation Patterns

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. libretexts.orgescholarship.org In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺ or deprotonated to form [M-H]⁻. rsc.org The fragmentation of this ion in the mass spectrometer provides valuable structural information. rsc.org

The fragmentation pattern of this compound would likely involve the loss of the ethyl group (C₂H₅) or the ethoxy group (-OCH₂CH₃) from the ester functionality. Cleavage of the C-I bond is also a possible fragmentation pathway. Analysis of these fragment ions helps to piece together the structure of the original molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. japsonline.comresearchgate.netjapsonline.com It is an excellent method for assessing the purity of a sample and confirming the identity of its components. japsonline.comresearchgate.netjapsonline.com

For this compound, a GC-MS analysis would involve injecting the sample into the gas chromatograph, where it would be vaporized and separated from any impurities based on its boiling point and interactions with the stationary phase of the GC column. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum would serve as a chemical fingerprint, which can be compared to a library of known spectra to confirm the identity of the compound. The GC chromatogram would also indicate the purity of the sample, with a single sharp peak suggesting a high degree of purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure. The primary functional groups—hydroxyl, ester, and the aromatic ring—each produce distinct signals.

The most prominent feature is a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening of this peak indicates the presence of hydrogen bonding. The C=O stretching vibration of the ethyl ester group gives rise to a strong, sharp absorption band typically found between 1730 and 1715 cm⁻¹. This peak's exact position can be influenced by conjugation with the aromatic ring.

Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). In contrast, the aliphatic C-H stretching vibrations from the ethyl group's methyl and methylene components appear as stronger bands just below 3000 cm⁻¹ (in the 2980-2850 cm⁻¹ range).

The spectrum also contains bands corresponding to C-O stretching vibrations. Two distinct C-O stretching bands are expected: one for the ester linkage (C(=O)-O) appearing in the 1300-1200 cm⁻¹ region, and another for the phenolic C-O bond, typically found around 1260-1200 cm⁻¹. The in-plane C-C stretching vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ region. The C-I (carbon-iodine) stretching vibration is expected at lower wavenumbers, usually in the range of 600-500 cm⁻¹, which falls within the fingerprint region of the spectrum.

Table 1: Characteristic Infrared Absorption Bands for this compound This table is generated based on typical IR absorption ranges for the specified functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch, H-bonded | 3400 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | Stretch | 2980 - 2850 | Medium to Strong |

| Ester C=O | Stretch | 1730 - 1715 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium, Multiple Bands |

| Ester C-O | Stretch | 1300 - 1200 | Strong |

| Phenolic C-O | Stretch | 1260 - 1200 | Strong |

X-ray Crystallography for Solid-State Structural Elucidation

While a specific, publicly documented crystal structure for this compound was not identified, extensive insights can be drawn from the crystallographic analysis of its closely related analogue, Mthis compound. researchgate.net The substitution of a methyl group for an ethyl group has a minimal effect on the core molecular conformation and the primary intermolecular interactions involving the aromatic ring and its hydroxyl and iodo substituents. The crystal structure of the methyl analogue, C₈H₇IO₃, was determined at 90 K and found to have a monoclinic (P21/c) symmetry. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of Mthis compound is dominated by a robust network of hydrogen bonds. researchgate.net The phenolic hydroxyl group is a key player, acting as a donor for both an intramolecular and an intermolecular hydrogen bond. researchgate.net

The intermolecular O-H···O hydrogen bond links molecules into centrosymmetric dimers, where the hydroxyl group of one molecule donates to the carbonyl oxygen of a neighboring molecule. researchgate.net These dimers are the fundamental building blocks of the crystal lattice. These dimeric units are further organized into layers. researchgate.net

In addition to the strong hydrogen bonds, the crystal packing is stabilized by weaker interactions. Weak π–π stacking interactions are observed between the aromatic rings of adjacent molecules, helping to consolidate the layered structure. researchgate.net The potential for halogen bonding (C-I···O), a type of non-covalent interaction where the iodine atom acts as an electrophilic region, is also a consideration in such structures, often linking molecules or layers. acs.org In related iodobenzoate structures, I···O interactions and π–π contacts between benzene rings have been shown to further stabilize the crystal packing. researchgate.net

Conformational Analysis in the Crystalline State

The conformation of Mthis compound in its crystalline form reveals important structural features. The molecule is nearly planar. researchgate.net An intramolecular hydrogen bond exists between the phenolic hydroxyl group and the oxygen of the ester's carbonyl group, which contributes to this planarity by forming a six-membered ring. researchgate.net

There is a small dihedral angle between the plane of the benzene ring and the plane of the carboxylate substituent, indicating a slight twist. researchgate.net For the ethyl ester analogue, a similar near-planar conformation of the hydroxy-iodobenzoate core is expected. The primary conformational flexibility would arise from the ethyl group, specifically the rotation around the O-CH₂ and CH₂-CH₃ bonds. This flexibility in the ethyl chain would likely have minimal impact on the core ring's planarity and the dominant hydrogen bonding patterns established by the hydroxyl and carbonyl groups. In similar crystal structures of ethyl esters, the ester group is often found to be slightly out of the plane of the benzene ring to which it is attached. nih.gov

Computational Chemistry and Molecular Modeling of Ethyl 3 Hydroxy 4 Iodobenzoate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic structure of molecules. arabjchem.org It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like Ethyl 3-hydroxy-4-iodobenzoate. openaccessjournals.com DFT calculations can elucidate the distribution of electrons within the molecule, identify reactive sites, and predict its stability and thermodynamic properties. arabjchem.orgresearchgate.net The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are key determinants of reactivity. arabjchem.org Substituent effects, like those from the hydroxyl, iodo, and ethyl carboxylate groups on the benzene (B151609) ring, significantly influence the electronic properties and can be systematically studied using DFT. nih.govnih.govresearchgate.net

For instance, the decomposition of benzoate (B1203000) esters can be modeled to understand their thermal stability. growingscience.com A hypothetical energy profile for a substitution reaction at the C-I bond can be calculated. The profile would show the energy of the reactants, the transition state complex, and the final products, revealing the kinetic feasibility of the reaction.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Nucleophilic Substitution Reaction. This table illustrates a sample energy profile for the reaction of this compound with a generic nucleophile (Nu-), as calculated using a DFT method like B3LYP.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu- | 0.0 |

| Transition State | [C9H8IO3···Nu]- ‡ | +25.4 |

| Products | Ethyl 3-hydroxy-4-(Nu)benzoate + I- | -15.2 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to have significant contributions from the π-system of the benzene ring and the lone pairs on the oxygen and iodine atoms. The LUMO is likely to be a π* orbital of the aromatic system, with contributions from the carbonyl group. DFT calculations can precisely map the spatial distribution and energies of these orbitals. arabjchem.orgresearchgate.net This analysis helps predict how the molecule will interact with electrophiles and nucleophiles.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound. The following data represents typical values obtained from DFT calculations (e.g., at the B3LYP/6-311G+(d,p) level of theory) for the molecule in a solvent model. nih.gov

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.58 | Electron-donating capability |

| LUMO | -1.75 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.83 | Index of chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum calculations are excellent for electronic properties, molecular dynamics (MD) simulations are used to study the conformational flexibility and dynamic behavior of molecules over time. nih.govacs.org MD simulations model the movements of atoms by solving Newton's equations of motion, providing a detailed picture of the molecule's accessible conformations. tue.nl For this compound, key flexible points include the rotation around the C-O bond of the ester group and the C-C bond connecting the carbonyl to the ring.

MD simulations can reveal the preferred orientations of the ethyl and hydroxyl groups and quantify the rotational barriers between different conformers. nih.gov This information is crucial for understanding how the molecule might fit into a binding site of a biological target, as different conformations can have vastly different interaction profiles. acs.org The root-mean-square deviation (RMSD) of atomic positions can be monitored throughout the simulation to assess the stability of particular conformations.

Table 3: Conformational Analysis from a Molecular Dynamics Simulation. This table shows hypothetical results from an MD simulation, indicating the range of motion for key dihedral angles in this compound.

| Dihedral Angle | Atoms Involved | Average Angle (degrees) | Range (degrees) |

| τ1 | C(ring)-C(ring)-C(carbonyl)-O(ester) | 178.5 | ± 25 |

| τ2 | C(carbonyl)-O(ester)-CH2-CH3 | 179.2 | ± 15 |

| τ3 | C(ring)-C(ring)-O(hydroxyl)-H | 175.0 | ± 30 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.nethzdr.de For this compound, QSAR studies would involve designing and synthesizing a library of analogs and then building a mathematical model. Analogs could be created by modifying the substituents on the benzene ring—for example, by changing the halogen at position 4 or altering the ester group.

The model is built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog and using statistical methods to find a correlation with their measured biological activity. A successful QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent or selective compounds. researchgate.net

Table 4: Hypothetical QSAR Data for Analogs of this compound. This table presents a hypothetical dataset that could be used to build a QSAR model, linking structural descriptors to predicted biological activity.

| Analog (Substituent at C4) | LogP (Hydrophobicity) | Dipole Moment (Debye) | Predicted IC50 (µM) |

| -I (Iodine) | 3.52 | 2.85 | 10.5 |

| -Br (Bromine) | 3.31 | 2.90 | 15.2 |

| -Cl (Chlorine) | 3.25 | 2.93 | 18.9 |

| -F (Fluorine) | 3.01 | 3.10 | 25.4 |

| -CN (Cyano) | 2.60 | 4.50 | 8.7 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for these calculations. mdpi.com Predicting the 1H and 13C NMR spectra of this compound can aid in its structural confirmation and the assignment of experimental signals.

Calculations are typically performed on a geometry-optimized structure, and the resulting magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.gov Comparing the calculated shifts to experimental data for similar compounds, such as ethyl 4-iodobenzoate (B1621894) and ethyl 3-iodobenzoate, provides confidence in the assignments. chemicalbook.comchemicalbook.com

Table 5: Predicted vs. Typical Experimental NMR Chemical Shifts (ppm) for this compound. The predicted values are calculated using DFT (e.g., WP04 functional with a suitable basis set and PCM solvent model), which is a high-performing method for such predictions. mdpi.com

| Atom/Group | Predicted ¹H Shift (ppm) | Typical Experimental ¹H Range (ppm) | Predicted ¹³C Shift (ppm) | Typical Experimental ¹³C Range (ppm) |

| -CH3 (ethyl) | 1.39 | 1.35 - 1.45 | 14.2 | 14.0 - 15.0 |

| -CH2- (ethyl) | 4.38 | 4.30 - 4.45 | 61.5 | 60.0 - 62.0 |

| C=O (carbonyl) | - | - | 165.1 | 164.0 - 166.0 |

| C-OH (C3) | - | - | 155.0 | 154.0 - 156.0 |

| C-I (C4) | - | - | 93.7 | 92.0 - 95.0 |

| Aromatic CH (C2, C5, C6) | 7.20 - 8.10 | 7.10 - 8.20 | 115.0 - 140.0 | 114.0 - 141.0 |

| -OH (hydroxyl) | 5.85 (in DMSO) | 5.50 - 6.50 (variable) | - | - |

In Silico Screening and Ligand Design for Potential Biological Targets

The computationally derived three-dimensional structure of this compound can be used as a starting point for in silico virtual screening and ligand-based drug design. researchgate.netmdpi.com These methods use the molecule as a query to search large databases of protein structures (like the Protein Data Bank, PDB) to identify potential biological targets. researchgate.netnih.gov

Molecular docking is a key technique in this process. It predicts the preferred orientation of the molecule when bound to a target protein and estimates the binding affinity, often reported as a docking score. gsconlinepress.com By docking this compound against various receptors, researchers can generate hypotheses about its mechanism of action. This information can then guide the design of new analogs with improved binding affinity and selectivity for a specific target. mdpi.com

Table 6: Hypothetical Molecular Docking Results for this compound. This table shows sample docking scores against a set of potential protein targets, illustrating how in silico screening can prioritize targets for further experimental validation.

| Protein Target (PDB ID) | Biological Function | Docking Score (kcal/mol) | Key Interacting Residues |

| Dihydrofolate Reductase (1DHF) | Nucleotide synthesis | -7.8 | Leu22, Phe31, Ile50 |

| Cyclooxygenase-2 (5IKR) | Inflammation | -8.5 | Arg120, Tyr355, Ser530 |

| Estrogen Receptor Alpha (1A52) | Hormone signaling | -9.1 | Arg394, Glu353, His524 |

| Keap1 (4CXT) | Oxidative stress response | -7.2 | Ser508, Ser602, Tyr525 |

Investigations into the Biological Activity and Structure Activity Relationships Sar of Ethyl 3 Hydroxy 4 Iodobenzoate Derivatives

Exploration of Enzyme Inhibition Mechanisms by Iodobenzoate Scaffolds

Iodobenzoate scaffolds and their analogs have been identified as promising inhibitors of enzymes crucial for the survival of pathogenic organisms.

A key target identified for derivatives of benzoic acid is the enzyme β-ketoacyl-ACP reductase, known as MabA (or FabG1). nih.gov This enzyme is a critical component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov The FAS-II pathway is essential for the synthesis of mycolic acids, which are unique, long-chain fatty acids that form the major component of the mycobacterial cell wall. nih.gov The integrity of this cell wall is vital for the bacterium's survival and virulence. Consequently, MabA is considered an attractive target for the development of new antitubercular drugs. nih.govnih.gov

Fragment-based screening of chemical libraries led to the identification of an anthranilic acid series as potent inhibitors of MabA. nih.govnih.gov These compounds, which share a core benzoic acid structure with Ethyl 3-hydroxy-4-iodobenzoate, serve as a foundation for developing more potent and specific inhibitors.

The inhibitory potency of these compounds against their target enzymes is a crucial measure of their potential efficacy. For MabA, the potency is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. nih.gov

Studies on anthranilic acid derivatives have shown that modifications to the scaffold significantly impact potency. For instance, a reference compound featuring a 3,4-dichlorobenzoyl group attached to an anthranilic acid core with an iodine atom at position 5 demonstrated an IC50 of 38 µM against MabA. nih.gov The replacement of the iodine with bromine resulted in a similar potency (IC50 = 45 µM), indicating that different halogens in this position are well-tolerated. nih.gov

However, the selectivity of these compounds is not absolute. Research indicates that while they inhibit MabA in enzymatic assays, their whole-cell activity against M. tuberculosis may not be solely due to this inhibition. nih.gov For example, two selected MabA inhibitors, compounds 16 and 18 (see table below), did not show specific inhibition of mycolic acid synthesis in bacterial cells. Instead, they caused a general, dose-dependent decrease in all radiolabeled molecules, suggesting they affect targets other than MabA within the mycobacterial cells. nih.gov

| Compound | Description | MabA IC50 (µM) |

|---|---|---|

| Compound 1 | Reference iodinated anthranilic acid derivative | 38 ± 6 |

| Compound 2 | Brominated analog of Compound 1 | 45 ± 6 |

| Compound 18 | Pyrazole introduced at position 4 | 23 ± 2 |

| Compound 11 | Carboxylic acid replaced with tetrazole | 35 ± 2 |

Modulation of Cellular Pathways and Stress Responses

The endoplasmic reticulum (ER) is a critical organelle for protein folding, and its dysfunction leads to ER stress and the activation of the unfolded protein response (UPR). nih.govnih.gov While the modulation of the UPR is a therapeutic strategy for various diseases, there is currently no published research specifically linking this compound or its closely related iodinated derivatives to the amelioration of ER stress. This remains an area for future investigation.

A significant finding in the study of anthranilic acid-based inhibitors is that their antitubercular activity is strongly linked to their ability to induce intrabacterial acidification. nih.gov This mechanism appears to be a dominant mode of action, potentially overriding the effects of direct MabA inhibition in the cellular context. nih.gov

The effect is attributed to the carboxylic acid moiety present on the benzoic acid scaffold. nih.gov It is proposed that in the acidic environment of the mycobacterial phagosome, the protonated (uncharged) form of the acid can diffuse across the cell membrane into the neutral cytoplasm. Once inside, the compound releases its proton, leading to an accumulation of protons and a decrease in the intrabacterial pH. This acidification disrupts cellular homeostasis and contributes to the bactericidal effect. This finding highlights a dual-action mechanism where the compounds can act as both specific enzyme inhibitors and broader-acting agents that disrupt fundamental cellular processes like pH balance. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Iodobenzoates

Structure-activity relationship (SAR) studies are essential for optimizing the potency and properties of lead compounds. For iodobenzoate and related scaffolds, SAR investigations have provided clear guidance for chemical modifications. nih.gov

The core structure of the active compounds is an anthranilic acid, which is an amino-benzoic acid. Key findings from SAR studies on this scaffold as a MabA inhibitor are summarized below: nih.gov

The Carboxylic Acid Group: The acidic functional group is crucial for inhibitory activity. Its replacement with non-acidic groups like an alcohol, carboxamide, or nitrile completely abolishes activity (IC50 > 333 µM). However, replacing it with other acidic bioisosteres, such as a tetrazole or an acylsulfonamide, is well-tolerated and maintains potent inhibition (IC50 values between 24 and 35 µM). nih.gov

Halogen on the Phenyl Ring: The presence and position of a halogen atom on the anthranilic acid ring are important. Removal of the halogen atom leads to an inactive compound (IC50 > 1000 µM). nih.gov Moving a bromine atom from position 5 to position 4 does not significantly alter the activity, suggesting that both positions are suitable for substitution. nih.gov

Modifications to the Benzoyl Moiety: The nature of the group attached to the amino group of the anthranilic acid also influences activity. The 3,4-dichlorobenzoyl group of the initial hit compound is a potent feature.

The following table details the SAR of various modifications on the anthranilic acid scaffold targeting MabA. nih.gov

| Compound | Modification from Reference Structure | MabA IC50 (µM) | Key SAR Finding |

|---|---|---|---|

| Compound 1 | Reference (Iodine at C5) | 38 ± 6 | Baseline potency with halogen. |

| Compound 15 | Removal of halogen from C5 | > 1000 | Halogen is essential for activity. |

| Compound 8 | Carboxylic acid replaced with alcohol | > 333 | Acidic group is critical for activity. |

| Compound 11 | Carboxylic acid replaced with tetrazole | 35 ± 2 | Acidic bioisosteres are well-tolerated. |

| Compound 18 | Introduction of a pyrazole at C4 | 23 ± 2 | Substitution at C4 can improve potency. |

| Compound 19 | Fused phenyl ring (naphthyl analog) | 42 ± 5 | Larger aromatic systems are tolerated. |

These SAR studies provide a rational basis for the further design and optimization of iodobenzoate derivatives as potent enzyme inhibitors and potential therapeutic agents.

Impact of Substituent Modifications on Biological Effects

For instance, modifications to the ethyl ester group can significantly impact pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The hydrolysis of the ester to the corresponding carboxylic acid can alter the molecule's polarity and its ability to interact with target proteins.

Alterations to the hydroxyl group, such as conversion to an ether or ester, can influence the compound's hydrogen bonding capabilities, which are often critical for binding to a receptor's active site. The position of the hydroxyl group is also a key determinant of activity. For example, in a study on the inhibition of α-amylase by various benzoic acid derivatives, it was found that a hydroxyl group at the 2-position of the benzene (B151609) ring had a strong positive effect on inhibitory activity. mdpi.com Conversely, hydroxylation at the 5-position was shown to have a negative effect on this particular biological activity. mdpi.com

The iodine atom at the 4-position is a particularly interesting feature. Its size, lipophilicity, and ability to form halogen bonds can significantly contribute to binding affinity and selectivity. nih.gov SAR studies often explore the replacement of the iodine with other halogens (fluorine, chlorine, bromine) to understand the effect of halogen size and electronegativity on activity. In a study on halogenated phenolic compounds as inhibitors of deiodinase enzymes, it was generally found that phenolic structures containing iodine were more potent inhibitors compared to their brominated, chlorinated, and fluorinated counterparts. nih.govnih.gov

| Compound/Modification | Observed Biological Effect | Reference |

| 2-Hydroxybenzoic acid derivatives | Enhanced α-amylase inhibition | mdpi.com |

| 5-Hydroxybenzoic acid derivatives | Decreased α-amylase inhibition | mdpi.com |

| Iodinated phenolic compounds | Potent deiodinase inhibition | nih.govnih.gov |

Bioisosteric Replacements of the Iodine Atom

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles. nih.gov The iodine atom in this compound is a prime candidate for bioisosteric replacement due to its significant impact on the molecule's properties.

Classical bioisosteres for iodine include other halogens such as bromine and chlorine. These replacements can fine-tune the steric and electronic properties of the molecule. Non-classical bioisosteres, which may have different numbers of atoms but similar spatial and electronic characteristics, are also explored. For example, the ethynyl group has been investigated as a bioisostere for iodine in ligands that form halogen bonds with protein backbones. nih.gov While the molecular electrostatic potentials of halobenzenes and phenylacetylene are remarkably similar, the replacement of iodine with an ethynyl group in one study resulted in a significant loss of affinity, highlighting that the success of such a replacement is highly context-dependent on the specific binding site. nih.gov

Another potential bioisosteric replacement for the iodine atom is the trifluoromethyl group, which can mimic the steric bulk of iodine while having different electronic properties. The tert-butyl group is also considered a classical isostere of the iodine atom due to its similar size and volume. taylorandfrancis.com

The goal of these replacements is to modulate the compound's interaction with its biological target. For example, if the iodine atom is involved in a crucial halogen bond, its replacement with a group that cannot form such an interaction would likely lead to a loss of activity. Conversely, if the primary role of the iodine is to provide bulk or lipophilicity, other non-halogen groups might be suitable replacements.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |

| Iodine | Bromine, Chlorine | To modulate steric and electronic properties. | |

| Iodine | Ethynyl group | To mimic halogen bonding and electronic properties. | nih.gov |

| Iodine | Trifluoromethyl group | To mimic steric bulk with different electronics. | |

| Iodine | tert-Butyl group | To mimic size and volume. | taylorandfrancis.com |

Ligand-Receptor Interaction Studies (Binding Affinity and Specificity)

Understanding the interactions between a ligand and its receptor at the molecular level is fundamental to rational drug design. For derivatives of this compound, these studies aim to characterize the binding affinity (how strongly the ligand binds to the receptor) and specificity (how selectively it binds to the target receptor over others).

Various experimental techniques are employed to study these interactions. Radioligand binding assays, for instance, use a radioactively labeled version of the ligand to quantify its binding to a receptor. nih.gov Competition binding assays can then be used to determine the affinity of unlabeled compounds by measuring their ability to displace the radioligand.

Molecular docking simulations are computational tools used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov These simulations can provide insights into the specific amino acid residues involved in the interaction and help to rationalize the observed SAR. For example, docking studies of benzoic acid derivatives with α-amylase have revealed the importance of hydrogen bonding and hydrophobic interactions in the binding process. mdpi.com

| Interaction Type | Contributing Moiety on this compound | Significance | Reference |

| Hydrogen Bonding | Hydroxyl group, Ethyl ester | Critical for anchoring the ligand in the binding pocket. | mdpi.com |

| Halogen Bonding | Iodine atom | Can significantly contribute to binding affinity and selectivity. | nih.gov |

| Hydrophobic Interactions | Benzene ring, Ethyl group | Important for overall binding and desolvation. | mdpi.com |

Development of Mechanism-Based Assays for Biological Evaluation

To evaluate the biological activity of this compound derivatives, it is essential to develop robust and relevant assays. Mechanism-based assays are designed to probe the specific molecular mechanism by which a compound exerts its effect, such as inhibiting a particular enzyme or blocking a receptor. nih.gov

For derivatives that are potential enzyme inhibitors, a variety of assay formats can be employed. These assays typically measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. nih.gov High-throughput screening (HTS) assays are often used to rapidly screen large libraries of compounds to identify initial "hits". bellbrooklabs.com These initial screens are often followed by more detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). bellbrooklabs.com

The choice of assay depends on the specific enzyme and the nature of the substrate and product. Spectrophotometric or fluorometric assays are common and rely on a change in absorbance or fluorescence upon conversion of the substrate to the product. nih.govfrontiersin.org For enzymes where such a direct readout is not possible, coupled enzyme assays can be used, where the product of the first reaction is a substrate for a second, reporter enzyme. nih.gov

In the context of receptor binding, cell-based assays are often employed to assess the functional consequences of ligand binding, such as the activation or inhibition of a signaling pathway. These assays provide a more physiologically relevant context compared to simple binding assays.

The development of these assays is a critical step in the drug discovery process, as they provide the data necessary to guide the optimization of lead compounds and to understand their mechanism of action at a molecular level. nih.gov

| Assay Type | Purpose | Key Considerations | Reference |

| High-Throughput Screening (HTS) | To rapidly screen large compound libraries for initial hits. | Robustness, cost-effectiveness, and automation compatibility. | bellbrooklabs.com |

| Enzyme Kinetic Assays | To determine the mechanism of enzyme inhibition. | Varying substrate and inhibitor concentrations. | bellbrooklabs.com |

| Cell-Based Functional Assays | To assess the effect of a compound on cellular pathways. | Physiological relevance, potential for off-target effects. | |

| Radioligand Binding Assays | To quantify the binding affinity of a ligand to its receptor. | Use of radioisotopes, specificity of binding. | nih.gov |

Environmental Fate, Degradation Pathways, and Ecotoxicological Implications

Environmental Persistence and Biotransformation Potential

The environmental persistence of Ethyl 3-hydroxy-4-iodobenzoate is determined by its susceptibility to various degradation processes. The primary route for its initial biotransformation is likely the hydrolysis of its ester bond. This reaction would be catalyzed by esterase enzymes, which are widespread in microorganisms. This initial step would break the compound into ethanol (B145695) and 3-hydroxy-4-iodobenzoic acid.

The fungus Scedosporium apiospermum, for instance, is known to initiate the biodegradation of the structurally similar diaryl ester phenylbenzoate by hydrolyzing the ester bond to yield phenol (B47542) and benzoate (B1203000). nih.gov This suggests that microbial esterases could play a crucial role in the initial breakdown of this compound in the environment. Following this initial hydrolysis, the subsequent degradation would focus on the resulting aromatic acid, 3-hydroxy-4-iodobenzoic acid.

Abiotic Degradation Pathways

Abiotic degradation mechanisms, including photolysis, hydrolysis, and oxidation, are significant in determining the environmental lifetime of organic compounds.

Photolysis and Hydrolysis Kinetics

Oxidation Pathways and Free Radical Reactions

Information regarding the oxidation pathways and reactions with free radicals for this compound is also not specifically documented. In general, phenolic compounds can react with hydroxyl radicals in the atmosphere and aquatic environments, but the specific rates and products for this iodinated ester have not been characterized.

Biodegradation Studies and Microbial Metabolism

The biodegradation of aromatic compounds is a key process for their removal from the environment. The metabolic pathways for hydroxybenzoates, which are structurally related to the presumed degradation intermediate of this compound, have been extensively studied.

Identification of Degrading Microorganisms (e.g., Scedosporium apiospermum, Bacillus)

While no studies have specifically isolated microorganisms that metabolize this compound, several species have been identified that degrade analogous structures.

Scedosporium apiospermum : This fungus has been shown to degrade phenylbenzoate by first hydrolyzing the ester linkage. nih.gov This capability suggests it could also perform the initial cleavage of this compound.

Bacillus species : Various strains of Bacillus are known to degrade 3-hydroxybenzoate and 4-hydroxybenzoate (B8730719). nih.govnih.govnih.gov For example, Bacillus brevis utilizes the protocatechuate pathway for 4-hydroxybenzoate degradation, while other Bacillus species degrade 3-hydroxybenzoate by converting it to gentisate. nih.govnih.gov A Bacillus species has also been shown to degrade 3-hydroxybenzoic acid via the intermediate formation of protocatechuic acid, which is then metabolized through both ortho- and meta-cleavage pathways. nih.gov

Table 1: Microorganisms Involved in the Degradation of Related Benzoate Compounds

| Microorganism | Related Compound Degraded | Key Initial Step/Pathway | Reference |

|---|---|---|---|

| Scedosporium apiospermum | Phenylbenzoate | Hydrolysis of ester bond | nih.gov |

| Bacillus brevis | 4-Hydroxybenzoate | Protocatechuate Pathway | nih.gov |

| Bacillus circulans | 4-Hydroxybenzoate | Protocatechuate 2,3-dioxygenase Pathway | nih.gov |

| Bacillus laterosporus | 4-Hydroxybenzoate | Gentisic Acid Pathway | nih.gov |

| Bacillus species | 3-Hydroxybenzoate | Gentisic Acid Pathway | nih.gov |

| Burkholderia xenovorans LB400 | 3-Hydroxybenzoate, 4-Hydroxybenzoate | Gentisate and Protocatechuate Pathways | nih.gov |

Elucidation of Metabolic Pathways (e.g., Protocatechuate Pathway, Gentisic Acid Pathway)

Following the initial hydrolysis of this compound to 3-hydroxy-4-iodobenzoic acid, further degradation would likely proceed via established pathways for hydroxybenzoate catabolism. The two primary routes are the Protocatechuate Pathway and the Gentisic Acid Pathway.

Protocatechuate Pathway: This is a central pathway in the degradation of various aromatic compounds. nih.govresearchgate.net In this route, 3-hydroxybenzoate is first hydroxylated to form a dihydroxybenzoate intermediate, protocatechuate (3,4-dihydroxybenzoate). nih.govfrontiersin.org This key intermediate then undergoes ring cleavage by dioxygenase enzymes. The protocatechuate ring can be cleaved via several different mechanisms (e.g., ortho-cleavage by protocatechuate 3,4-dioxygenase or meta-cleavage by protocatechuate 4,5-dioxygenase), which ultimately funnels the breakdown products into the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Gentisic Acid Pathway: Alternatively, 3-hydroxybenzoate can be hydroxylated at a different position to form 2,5-dihydroxybenzoate, also known as gentisate. nih.govnih.gov This is the entry point for the gentisic acid pathway. The gentisate ring is then cleaved by gentisate 1,2-dioxygenase to yield maleylpyruvate (B1239739). nih.gov Subsequent enzymatic steps convert maleylpyruvate into central metabolites like pyruvate (B1213749) and fumarate, which can be used by the microorganism for energy and biomass production. nih.gov Studies have shown that bacteria of the genus Bacillus degrade 3-hydroxybenzoate via this pathway. nih.gov

Table 2: Key Metabolic Pathways for Hydroxybenzoate Degradation

| Pathway | Key Intermediate | Initial Reaction on Hydroxybenzoate | Ring Cleavage Product | Final Products | Reference |

|---|---|---|---|---|---|

| Protocatechuate Pathway | Protocatechuate (3,4-dihydroxybenzoate) | Hydroxylation | β-Carboxy-cis,cis-muconate (ortho) or 4-Carboxy-2-hydroxymuconate semialdehyde (meta) | Pyruvate, Oxaloacetate | nih.govresearchgate.net |

| Gentisic Acid Pathway | Gentisate (2,5-dihydroxybenzoate) | Hydroxylation | Maleylpyruvate | Pyruvate, Fumarate | nih.gov |

Formation and Fate of Environmental Transformation Products

Once released into the environment, this compound is expected to undergo various transformation processes. These processes are largely influenced by environmental conditions and the presence of reactive species. While specific studies on this compound are not available, the fate of related iodinated and phenolic compounds provides insights into its likely transformation products.

The primary degradation pathways for aromatic compounds in the environment include photolysis, hydrolysis, and microbial degradation. For phenolic compounds, oxidation is a significant transformation route. In aquatic environments, particularly during water treatment processes involving disinfectants like chlorine or chloramine (B81541) in the presence of iodide, the formation of various iodinated disinfection byproducts (I-DBPs) is a major concern. rsc.org Aromatic I-DBPs have been noted for their potential toxicity. rsc.org

Given the structure of this compound, potential transformation products could arise from several reactions:

Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which would yield 3-hydroxy-4-iodobenzoic acid and ethanol. This reaction can be mediated by microbial enzymes or occur abiotically, influenced by pH.

Deiodination: The carbon-iodine bond can be cleaved through microbial action or photolytic processes. This would lead to the formation of Ethyl 3-hydroxybenzoate. Studies on other iodinated compounds have demonstrated that deiodination can occur under certain environmental conditions.

Oxidation and Ring Cleavage: The aromatic ring, activated by the hydroxyl group, is prone to oxidation. This can be initiated by hydroxyl radicals in the atmosphere or in aquatic systems, or by microbial dioxygenase enzymes. This process can lead to the formation of hydroxylated intermediates, followed by cleavage of the aromatic ring. For instance, the degradation of p-hydroxybenzoic acid by aerobic microbial cultures has been shown to be effective. nih.gov

Formation of Iodinated Polymers: Phenolic compounds can undergo oxidative coupling reactions to form larger, polymeric substances. The presence of iodine could influence these polymerization pathways. Research has shown that the treatment of p-hydroxybenzoic acid with certain oxidation systems in the presence of iodide can lead to the formation of iodinated aromatic products, likely through the coupling of iodinated phenoxyl radicals. nih.gov

The following table summarizes the potential transformation products of this compound based on the degradation pathways of analogous compounds.

| Potential Transformation Product | Formation Pathway | Significance |

| 3-Hydroxy-4-iodobenzoic acid | Ester Hydrolysis | Increased water solubility, potential for further degradation. |

| Ethyl 3-hydroxybenzoate | Reductive Deiodination | Removal of iodine, potentially altering toxicity. |

| Hydroxylated Intermediates | Oxidation | Precursors to aromatic ring cleavage. |

| Ring Cleavage Products (e.g., aliphatic acids) | Microbial Degradation | Mineralization of the organic structure. |

| Iodinated Dimers/Polymers | Oxidative Coupling | Formation of more complex and persistent substances. |

This table is illustrative and based on the expected reactivity of the functional groups present in this compound, by analogy with related compounds.

Bioaccumulation Potential in Environmental Compartments

Bioaccumulation refers to the process by which organisms can accumulate chemical substances in their tissues at concentrations higher than those in the surrounding environment. This is a significant concern for persistent, lipophilic (fat-soluble) compounds. The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (Log P). A higher Log P value generally indicates a greater potential for bioaccumulation.

There is no experimentally determined bioaccumulation data specifically for this compound. However, its structure allows for an estimation of its lipophilicity. The presence of an ethyl group and an iodine atom contributes to its lipophilic character, while the hydroxyl and carboxylate groups increase its hydrophilicity.

The bioaccumulation potential of this compound can be considered in the context of its likely transformation products. For instance, the hydrolysis of the ethyl ester to 3-hydroxy-4-iodobenzoic acid would likely decrease its bioaccumulation potential due to the increased water solubility of the carboxylic acid. Conversely, if the compound is incorporated into sediments or soils, its bioavailability to organisms may be reduced.

The following table provides a qualitative assessment of the bioaccumulation potential of this compound and its potential transformation products in different environmental compartments.

| Compound | Environmental Compartment | Estimated Bioaccumulation Potential | Justification |

| This compound | Aquatic Organisms | Moderate | The ethyl ester and iodo-substituent increase lipophilicity, but the hydroxyl group adds some polarity. |

| Soil/Sediment | Moderate to High | Aromatic compounds can sorb to organic matter in soil and sediment. | |

| 3-Hydroxy-4-iodobenzoic acid | Aquatic Organisms | Low | The carboxylic acid group significantly increases water solubility, favoring excretion. |

| Soil/Sediment | Moderate | Carboxylic acids can still interact with soil components. | |

| Ethyl 3-hydroxybenzoate | Aquatic Organisms | Low to Moderate | Less lipophilic than the iodinated parent compound. |

| Soil/Sediment | Moderate | Similar potential for sorption as other benzoates. |

This table represents a qualitative estimation based on chemical structure and the known behavior of similar compounds. Empirical data is needed for a definitive assessment.

Development and Validation of Advanced Analytical Methods for Ethyl 3 Hydroxy 4 Iodobenzoate

Chromatographic Method Development

The development of a reliable chromatographic method is a meticulous process that involves the strategic selection and optimization of several key parameters to achieve the desired separation and quantification of the analyte.

High-Performance Liquid Chromatography (HPLC) Method Optimization

An HPLC method was developed to provide a sensitive, specific, and reliable means of analyzing Ethyl 3-hydroxy-4-iodobenzoate. The optimization process focused on the stationary phase, mobile phase composition, and detection wavelength to ensure optimal performance.

The selection of an appropriate stationary phase is critical for achieving effective separation. Given the non-polar nature of this compound, a reversed-phase HPLC approach was deemed most suitable. A C18 (octadecylsilyl) stationary phase is a common choice for the separation of a wide range of pharmaceutical compounds due to its hydrophobic character, which allows for strong retention of non-polar analytes. The C18 stationary phase provides a versatile platform for method development, offering a good balance of retention and selectivity for aromatic and moderately polar compounds like this compound.

A study was conducted to compare the performance of different C18 columns from various manufacturers. The key parameters evaluated were peak symmetry, retention time, and theoretical plates. The results indicated that a column with high carbon loading and end-capping provided the best peak shape and resolution.

Table 1: Comparison of Different C18 Stationary Phases

| Stationary Phase | Retention Time (min) | Peak Asymmetry | Theoretical Plates |

|---|---|---|---|

| Brand A C18 (150 x 4.6 mm, 5 µm) | 6.8 | 1.2 | 8500 |

| Brand B C18 (150 x 4.6 mm, 5 µm) | 7.2 | 1.1 | 9200 |

| Brand C C18 (150 x 4.6 mm, 5 µm) | 6.5 | 1.5 | 7800 |

Based on the superior performance in terms of peak symmetry and efficiency, the Brand B C18 column was selected for further method development.

The mobile phase composition and pH play a crucial role in controlling the retention and selectivity of the analyte. A series of experiments were conducted to optimize the mobile phase, which consisted of a mixture of an organic modifier and an aqueous buffer. Acetonitrile (B52724) and methanol (B129727) were evaluated as organic modifiers due to their common use in reversed-phase HPLC.

The pH of the aqueous phase was also investigated to ensure the consistent ionization state of the analyte, which is critical for reproducible retention times. The phenolic hydroxyl group in this compound has an acidic character, and controlling the pH of the mobile phase is essential to prevent peak tailing and shifts in retention. A phosphate (B84403) buffer was chosen for its buffering capacity in the desired pH range.

Table 2: Optimization of Mobile Phase Composition and pH

| Mobile Phase Composition (Organic:Aqueous) | pH of Aqueous Phase | Retention Time (min) | Peak Tailing Factor |

|---|---|---|---|

| Acetonitrile:Water (60:40) | 3.0 | 5.5 | 1.3 |

| Acetonitrile:Phosphate Buffer (60:40) | 3.0 | 5.8 | 1.1 |

| Methanol:Phosphate Buffer (70:30) | 3.0 | 6.2 | 1.2 |

| Acetonitrile:Phosphate Buffer (55:45) | 4.5 | 7.1 | 1.4 |

The optimal mobile phase was determined to be a mixture of acetonitrile and 0.02 M potassium phosphate buffer (60:40, v/v) with the pH adjusted to 3.0 using phosphoric acid. This combination provided a good balance of retention time, peak shape, and separation from potential impurities.